molecular formula C7H6N2O B1270219 1,3-Benzoxazol-4-amine CAS No. 163808-09-1

1,3-Benzoxazol-4-amine

Cat. No.: B1270219
CAS No.: 163808-09-1
M. Wt: 134.14 g/mol
InChI Key: DXNCTLORAFZVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzoxazol-4-amine is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Coordination Compounds

  • Researchers have synthesized and analyzed novel compounds involving 1,3-Benzoxazol-4-amine. For instance, Téllez et al. (2013) synthesized a compound with a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups. They performed ab initio calculations and X-ray diffraction analyses to investigate the structure and stability of this compound, including its coordination compounds with cobalt and nickel (Téllez et al., 2013).

Regioselectivity in Alkylation

  • The benzoxazol-2-yl- substituent, related to this compound, has been found to act as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds. This finding by Lahm and Opatz (2014) shows the unique regioselectivity in the C(sp3)-H α-alkylation of amines, providing insights into synthetic chemistry applications (Lahm & Opatz, 2014).

Electrochemically Initiated Oxidative Amination

  • Gao et al. (2014) developed an electrochemically promoted coupling of benzoxazoles and amines leading to the formation of 2-aminobenzoxazoles. This method uses catalytic quantities of a tetraalkylammonium halide redox catalyst and avoids the use of excess chemical oxidant, simplifying the workup and reducing waste (Gao et al., 2014).

Synthesis and Evaluation as Anticancer Agents

  • The synthesis and evaluation of this compound derivatives for anticancer activities have been explored. Murty et al. (2011) synthesized a series of cyclic amine-containing benzoxazole and benzoxazolone derivatives and evaluated their cytotoxic effect toward human cancer cell lines, showing the potential of these compounds in cancer therapy (Murty et al., 2011).

Fluorescent Macrocyclic Chemosensor

  • Paderni et al. (2022) reported on the synthesis, binding, and photochemical properties of a new fluorescent ligand containing the this compound moiety. This compound was used as a chemosensor for detecting metal ions like Zn2+ and Cd2+ in aqueous medium, showcasing its application in fluorescence chemosensing (Paderni et al., 2022).

Safety and Hazards

The safety information for 1,3-Benzoxazol-4-amine indicates that it should be handled with care. Contact with skin and eyes should be avoided, and personal protective equipment should be used when handling the compound . It is also recommended to ensure adequate ventilation and to keep people away from and upwind of any spill or leak .

Future Directions

Benzoxazole and its derivatives have been the focus of recent research due to their diverse therapeutic applications . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research in this area could focus on developing new benzoxazole derivatives with improved activity and lower toxicity .

Biochemical Analysis

Biochemical Properties

1,3-Benzoxazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The nature of these interactions often involves hydrogen bonding and π-π stacking due to the planar structure of the benzoxazole scaffold . These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways.

Cellular Effects

This compound influences various cellular processes and functions. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives, including this compound, have shown potent anticancer activity by targeting multiple metabolic pathways and cellular processes in cancer cells . These effects can lead to changes in cell proliferation, apoptosis, and other critical cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for its biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function . For instance, prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its therapeutic potential and toxicity.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1,3-benzoxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNCTLORAFZVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363255
Record name 1,3-benzoxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163808-09-1
Record name 4-Benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163808-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-benzoxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzoxazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzoxazol-4-amine
Reactant of Route 2
Reactant of Route 2
1,3-Benzoxazol-4-amine
Reactant of Route 3
Reactant of Route 3
1,3-Benzoxazol-4-amine
Reactant of Route 4
1,3-Benzoxazol-4-amine
Reactant of Route 5
1,3-Benzoxazol-4-amine
Reactant of Route 6
1,3-Benzoxazol-4-amine
Customer
Q & A

Q1: What is the synthetic significance of 1,3-benzoxazol-4-amine as described in the research?

A1: The research paper [] outlines a synthetic route to obtain more complex heterocyclic structures using 1,3-benzoxazol-4-amines as building blocks. Specifically, 1,3-benzoxazol-4-amines (4a,b) were utilized as intermediates in the synthesis of 5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepin-4-ones (5a,b). This involved reacting 4,5,6,7-tetrahydro-1,3-benzoxazol-4-ones with appropriate reagents to yield the desired this compound intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.